molecular formula C18H23N5O B2689820 1-(2-Phenylethyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea CAS No. 2097930-12-4

1-(2-Phenylethyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea

Cat. No.: B2689820
CAS No.: 2097930-12-4
M. Wt: 325.416
InChI Key: OWXFWNAJTMOEDL-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea is a complex organic compound featuring a urea moiety linked to a phenylethyl group and a pyrimidinyl-pyrrolidinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylethyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidinyl-pyrrolidine intermediate, which is then coupled with a phenylethyl isocyanate under controlled conditions to form the final urea derivative. Key steps include:

    Formation of Pyrimidinyl-Pyrrolidine Intermediate: This can be achieved through a cyclization reaction involving pyrimidine and pyrrolidine precursors.

    Coupling Reaction: The intermediate is reacted with phenylethyl isocyanate in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods: Industrial-scale production may involve similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenylethyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The pyrimidinyl-pyrrolidine moiety can be reduced to modify its electronic properties.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products:

    Oxidation Products: Phenylacetic acid derivatives.

    Reduction Products: Reduced pyrimidinyl-pyrrolidine derivatives.

    Substitution Products: Various urea derivatives with different substituents.

Scientific Research Applications

1-(2-Phenylethyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(2-Phenylethyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea exerts its effects often involves interaction with molecular targets such as enzymes or receptors. The phenylethyl group can facilitate binding to hydrophobic pockets, while the pyrimidinyl-pyrrolidine moiety can engage in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

  • 1-(2-Phenylethyl)-3-{[1-(pyridin-2-yl)pyrrolidin-2-yl]methyl}urea
  • 1-(2-Phenylethyl)-3-{[1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}urea

Comparison: Compared to its analogs, 1-(2-Phenylethyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea may exhibit unique binding properties and biological activities due to the specific positioning of the pyrimidinyl group. This can result in different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

1-(2-phenylethyl)-3-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c24-18(21-12-9-15-6-2-1-3-7-15)22-14-16-8-4-13-23(16)17-19-10-5-11-20-17/h1-3,5-7,10-11,16H,4,8-9,12-14H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXFWNAJTMOEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)CNC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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